molecular formula C17H22N4OS B2904825 5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 1176027-61-4

5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2904825
CAS No.: 1176027-61-4
M. Wt: 330.45
InChI Key: CLLONVZPPVELAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Research has focused on the synthesis of piperazine derivatives and their pharmacological evaluation, revealing significant affinity to serotonin receptors, similar to that of known antipsychotic drugs. This suggests potential applications in developing new therapies for psychiatric disorders (Kossakowski et al., 2008).

Antimicrobial Agents

  • Novel series of thiazolidinone derivatives linked with piperazine moieties have been synthesized and shown to possess antimicrobial activity against a range of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).

Protoporphyrinogen Oxidase Inhibitors

  • A series of compounds, including pyrazolo and triazinone derivatives, have been synthesized and evaluated for their herbicidal activity and inhibition of protoporphyrinogen oxidase. This enzyme plays a crucial role in plant chlorophyll synthesis, indicating these compounds' potential as novel herbicides (Li et al., 2008).

Anti-ischemic Activity

  • The synthesis and characterization of cinnamide derivatives have revealed their effective activities against neurotoxicity, suggesting potential therapeutic applications in treating ischemic conditions (Zhong et al., 2018).

Ligands for Melanocortin Receptors

  • Piperazine analogues of melanocortin receptor agonists have been synthesized, showing selective activity towards MC4R, which could lead to new treatments for obesity and related metabolic disorders (Mutulis et al., 2004).

Adenosine A2a Receptor Antagonists

  • The development of triazolo[1,5-a][1,3,5]triazine derivatives as potent and selective adenosine A2a receptor antagonists highlights their potential in treating Parkinson's disease (Vu et al., 2004).

Properties

IUPAC Name

2-piperazin-1-yl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-9-21-16(22)14-12-5-3-4-6-13(12)23-15(14)19-17(21)20-10-7-18-8-11-20/h2,18H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLONVZPPVELAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1N3CCNCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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